molecular formula C10H13NO4 B1311213 1-(2,2-Dimethoxyethyl)-2-nitrobenzene CAS No. 79844-33-0

1-(2,2-Dimethoxyethyl)-2-nitrobenzene

Cat. No. B1311213
CAS RN: 79844-33-0
M. Wt: 211.21 g/mol
InChI Key: SFJXRPYEEMNGOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2,2-Dimethoxyethyl)-2-nitrobenzene” is a nitrobenzene derivative. Nitrobenzene is a type of aromatic compound that has a nitro group (-NO2) attached to a benzene ring. In this case, there is also a 2,2-dimethoxyethyl group attached to the benzene ring. This group consists of an ethyl chain with two methoxy (OCH3) groups attached to the second carbon .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a benzene ring with a nitro group and a 2,2-dimethoxyethyl group attached. The benzene ring is a planar, cyclic structure consisting of six carbon atoms with alternating single and double bonds, which creates a region of high electron density. The nitro group is a strong electron-withdrawing group, which means it pulls electron density away from the benzene ring .


Chemical Reactions Analysis

Nitrobenzene derivatives can undergo a variety of reactions. The nitro group can be reduced to an amino group, which can then react further to form various compounds . The 2,2-dimethoxyethyl group could potentially undergo reactions involving the ether groups or the ethyl chain, although the specifics would depend on the reaction conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on the specific structure of the compound. Nitrobenzene is a pale yellow liquid with a sweet, almond-like odor, and it’s reasonable to expect that “this compound” would have similar properties .

Scientific Research Applications

Synthesis and Chemical Processes

1-(2,2-Dimethoxyethyl)-2-nitrobenzene is involved in various synthesis and chemical processes. For instance, the synthesis of 1,3-Dimethoxy-2-Nitrobenzene through sulfonation, nitration, and hydrolysis, highlights the significance of dimethoxy nitrobenzene derivatives in chemical manufacturing (Zhang Chun-xia, 2011).

Luminescent Materials and Sensing Applications

The compound plays a role in the development of luminescent materials. For example, a zinc(II) complex demonstrated high selectivity toward nitrobenzene, resulting in a significant color change and quenching of luminescence, which has implications for developing selective sensing materials (S. Das, P. K. Bharadwaj, 2006).

Structural Studies and Crystallography

Structural analysis of nitrobenzene derivatives is another area of research. Studies on the crystal structures of various nitrobenzene compounds, including dimethoxy derivatives, contribute to the understanding of molecular interactions and properties (H. Fun, K. Chinnakali, K. Sivakumar, T. Sam, S. How, 1997).

Polymerization and Material Science

This compound is also relevant in material science, especially in polymerization processes. For instance, the effect of nitrobenzene on radical polymerization of divinylbenzene with dimethyl 2,2'-azobisisobutyrate has been studied, revealing insights into the creation of hyperbranched polymer structures(Tomohiro Hirano, Keisuke Tanaka, Hongwei Wang, M. Seno, Tsuneyuki Sato, 2005).

Electrochemical Studies

Electrochemical behavior of nitrobenzene derivatives is another important area. Research into the electrochemical reduction of nitrobenzene and related compounds in various solvents contributes to the understanding of redox reactions and the generation of free radicals, which has broad implications in chemistry and materials science (D. Silvester, A. Wain, L. Aldous, C. Hardacre, R. Compton, 2006).

Sensing and Detection

Compounds similar to this compound have been used in the development of sensors. For example, a Cd(II) coordination polymer has been synthesized for the reversible sensing of nitrobenzene, indicating the potential of these compounds in detecting and sensing applications (Jian-min Wang, 2015).

Safety and Hazards

Nitrobenzene is toxic and can be absorbed through the skin. It’s also a suspected carcinogen . Therefore, it’s likely that “1-(2,2-Dimethoxyethyl)-2-nitrobenzene” would also be hazardous and should be handled with care.

properties

IUPAC Name

1-(2,2-dimethoxyethyl)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-14-10(15-2)7-8-5-3-4-6-9(8)11(12)13/h3-6,10H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJXRPYEEMNGOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC1=CC=CC=C1[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90438212
Record name 1-(2,2-dimethoxyethyl)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

79844-33-0
Record name 1-(2,2-Dimethoxyethyl)-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79844-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,2-dimethoxyethyl)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1-(2,2-dimethoxyethyl)-2-nitro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2-Dimethoxyethyl)-2-nitrobenzene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(2,2-Dimethoxyethyl)-2-nitrobenzene
Reactant of Route 3
Reactant of Route 3
1-(2,2-Dimethoxyethyl)-2-nitrobenzene
Reactant of Route 4
Reactant of Route 4
1-(2,2-Dimethoxyethyl)-2-nitrobenzene
Reactant of Route 5
Reactant of Route 5
1-(2,2-Dimethoxyethyl)-2-nitrobenzene
Reactant of Route 6
Reactant of Route 6
1-(2,2-Dimethoxyethyl)-2-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.